薯蓣皂苷 L

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diosbulbin L is a natural diterpenoid compound extracted from the tubers of Dioscorea bulbifera L., a plant commonly known as air potato or air yam. This compound is part of a group of furanoditerpenoids, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and hepatotoxic effects.

科学研究应用

Chemistry: Used as a model compound for studying furanoditerpenoid chemistry.

Biology: Investigated for its effects on cellular processes and pathways.

Medicine: Explored for its anticancer properties, particularly against lung cancer and breast cancer cells.

生化分析

Biochemical Properties

Diosbulbin L plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs and toxins . Additionally, Diosbulbin L interacts with proteins involved in cell signaling pathways, such as AKT1, DHFR, and TYMS, leading to the modulation of these pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.

Cellular Effects

Diosbulbin L exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . This effect is mediated through the downregulation of key proteins involved in cell cycle progression, such as AKT1, DHFR, and TYMS . Furthermore, Diosbulbin L influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties . These cellular effects underscore the compound’s potential in cancer therapy.

Molecular Mechanism

The molecular mechanism of Diosbulbin L involves its binding interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Diosbulbin L has been shown to bind to and inhibit the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . Additionally, it downregulates the expression and activation of proteins such as AKT1, DHFR, and TYMS, which are involved in cell proliferation and survival . These molecular interactions elucidate the compound’s mechanism of action in exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diosbulbin L have been observed to change over time. The compound exhibits stability under certain conditions, but it may undergo degradation over extended periods . Long-term studies have shown that Diosbulbin L can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of cell cycle arrest . These temporal effects highlight the importance of understanding the compound’s stability and long-term impact in therapeutic applications.

Dosage Effects in Animal Models

The effects of Diosbulbin L vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Diosbulbin L can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the need for careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

Diosbulbin L is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of hydroxylated, glucuronidated, and sulfated metabolites . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the therapeutic use of Diosbulbin L.

Transport and Distribution

Within cells and tissues, Diosbulbin L is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues can influence its therapeutic efficacy and toxicity . Studies have shown that Diosbulbin L can accumulate in the liver and kidneys, which are primary sites of its metabolism and excretion . These transport and distribution characteristics are important considerations for its clinical application.

Subcellular Localization

Diosbulbin L exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria of cells . This subcellular distribution is influenced by targeting signals and post-translational modifications that direct Diosbulbin L to specific compartments . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Diosbulbin L typically involves the extraction from the tubers of Dioscorea bulbifera L. The process includes drying and grinding the tubers, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate Diosbulbin L.

Industrial Production Methods

Industrial production of Diosbulbin L is not well-documented, as it is primarily obtained through natural extraction methods. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production techniques in the future.

化学反应分析

Types of Reactions

Diosbulbin L undergoes various chemical reactions, including:

Oxidation: Diosbulbin L can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert Diosbulbin L into less oxidized forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Diosbulbin L, which may exhibit different biological activities.

作用机制

The mechanism of action of Diosbulbin L involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating mitochondrial pathways and generating reactive oxygen species (ROS). Diosbulbin L also inhibits the proliferation of cancer cells by causing cell cycle arrest at the G0/G1 phase.

相似化合物的比较

Similar Compounds

Diosbulbin B: Another furanoditerpenoid with similar biological activities but higher hepatotoxicity.

Diosbulbin C: Known for its anticancer properties, particularly against non-small cell lung cancer.

Diosbulbin D: Exhibits toxic effects on hepatocytes and is used in studies on liver toxicity.

Uniqueness of Diosbulbin L

Diosbulbin L is unique due to its specific molecular structure and its relatively lower toxicity compared to other diosbulbins. Its diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Diosbulbin L is a diterpenoid compound derived from Dioscorea bulbifera L., a plant known for its traditional medicinal uses in various cultures, particularly in China. This article explores the biological activities of Diosbulbin L, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Diosbulbin Compounds

Diosbulbins are a class of compounds found in Dioscorea bulbifera, with several variants, including Diosbulbin B and C, which have been studied extensively. While the specific biological activity of Diosbulbin L has not been as thoroughly documented as that of Diosbulbin B and C, it is important to consider its structural similarities and potential pharmacological properties.

2. Hepatotoxicity

Dioscorea bulbifera extracts have been associated with hepatotoxicity. The compounds within these extracts, including Diosbulbin B, have shown to elevate liver enzymes such as alanine aminotransferase (ALT) and aspartate transaminase (AST), indicating liver damage . The relationship between Diosbulbin L and liver toxicity remains an area for further research.

3. Anticancer Properties

Diosbulbin C has demonstrated anticancer activity by inhibiting cell proliferation in non-small cell lung cancer (NSCLC) cell lines through G0/G1 phase cell cycle arrest. It downregulates key proteins involved in cancer progression, such as AKT1 and DHFR . While direct evidence for Diosbulbin L's anticancer effects is sparse, the presence of similar diterpenoid structures suggests potential for similar biological activity.

The biological activities of Diosbulbins are often attributed to their ability to modulate cellular pathways:

- Induction of Apoptosis : The activation of apoptotic pathways through ROS generation and mitochondrial dysfunction is a common theme observed in studies involving Diosbulbins .

- Cell Cycle Arrest : Compounds like Diosbulbin C have shown the ability to halt cell cycle progression in cancer cells, which may also be a characteristic of Diosbulbin L .

- Oxidative Stress : The role of oxidative stress in mediating the effects of Diosbulbins highlights the need for antioxidant strategies to mitigate potential toxicity .

Case Study 1: Hepatotoxicity Induced by Diosbulbin B

In a controlled study, mice treated with Diosbulbin B exhibited significant oxidative stress markers and liver injury. The study reported increased levels of ALT and AST alongside histopathological changes in liver tissues . This reinforces concerns regarding the safety profile of compounds derived from Dioscorea bulbifera.

Case Study 2: Anticancer Activity of Diosbulbin C

A study investigating the effects of Diosbulbin C on NSCLC cells found that treatment resulted in reduced cell viability and induction of apoptosis. The study utilized flow cytometry and EdU assays to quantify these effects, establishing a foundation for future research into other diosbulbins like L .

Summary Table: Biological Activities of Diosbulbins

| Activity Type | Diosbulbin B | Diosbulbin C | Diosbulbin L |

|---|---|---|---|

| Cytotoxicity | Induces apoptosis via ROS | Inhibits proliferation | Potentially similar mechanisms |

| Hepatotoxicity | Significant liver injury | Not directly studied | Requires further investigation |

| Anticancer Properties | Limited evidence | Induces G0/G1 arrest | Limited data available |

属性

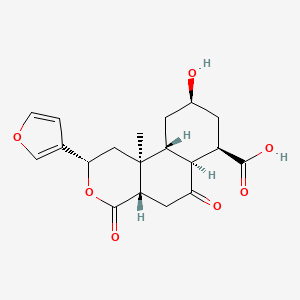

IUPAC Name |

(2S,4aS,6aS,7R,9R,10aR,10bS)-2-(furan-3-yl)-9-hydroxy-10b-methyl-4,6-dioxo-1,2,4a,5,6a,7,8,9,10,10a-decahydrobenzo[f]isochromene-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-19-7-15(9-2-3-25-8-9)26-18(24)13(19)6-14(21)16-11(17(22)23)4-10(20)5-12(16)19/h2-3,8,10-13,15-16,20H,4-7H2,1H3,(H,22,23)/t10-,11+,12+,13+,15-,16+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESWLPIIHLYDJT-OXIVVSFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC(=O)C3C2CC(CC3C(=O)O)O)C4=COC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@H]3[C@H]2C[C@H](C[C@H]3C(=O)O)O)C4=COC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。